1-(4-chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea
Description
1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea is a synthetic urea derivative featuring a 4-chlorophenyl group linked via a urea bridge to a substituted chromenone moiety. The chromenone component contains a ketone at position 4 and a phenyl substituent at position 2, distinguishing it from simpler chromenone-based ureas (e.g., 1-(4-chlorophenyl)-3-(4-oxo-4H-chromen-2-yl)urea, CAS 59629-53-7) .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-oxo-2-phenylchromen-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-15-6-8-16(9-7-15)24-22(27)25-17-10-11-20-18(12-17)19(26)13-21(28-20)14-4-2-1-3-5-14/h1-13H,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQWFDFFLXHGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea, also known by its CAS number 923211-08-9, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.82 g/mol. The compound features a chromenone structure, which is known for its significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN2O3 |
| Molecular Weight | 390.82 g/mol |
| CAS Number | 923211-08-9 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit notable antitumor properties. A study focusing on flavonoid derivatives demonstrated that structural modifications can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with halogen substitutions showed varying degrees of inhibition on HepG2 liver cancer cells, with some achieving over 66% inhibition rates at specific concentrations .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Studies have shown that derivatives containing similar chromenone structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease therapy. For example, certain analogs demonstrated IC50 values in the low micromolar range against these enzymes, indicating their potential as multi-target-directed ligands .
Free Radical Scavenging
The antioxidant properties of chromenone derivatives are another area of interest. The ability of these compounds to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. Research has highlighted the significance of structural features, such as the presence of electron-withdrawing groups like chlorine, which enhance the radical-scavenging capacity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzyme active sites, leading to reduced activity of AChE and BChE.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, leading to increased cell death.
Study on Antitumor Effects
A study conducted on a derivative of this compound revealed significant antitumor activity against HepG2 cells. The derivative exhibited an IC50 value of approximately 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Neuroprotective Effects
Another investigation explored the neuroprotective effects of related compounds in models of Alzheimer's disease. Results showed that these compounds could significantly inhibit AChE activity (IC50 = 19.2 µM), suggesting their potential role in managing cognitive decline associated with neurodegeneration .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Studies have indicated that compounds with chromenone structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, derivatives of chromenones have shown effectiveness against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
-
Anti-inflammatory Properties
- The compound's structure suggests potential anti-inflammatory effects. Research on similar chromenone derivatives has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .
-
Neuroprotective Effects
- Recent studies have explored the neuroprotective properties of chromenones. Compounds similar to 1-(4-chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's . The dual inhibitory effect observed in some derivatives suggests that this compound could be a candidate for further development in treating cognitive disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Condensation Reactions : This may include the reaction of appropriate phenolic compounds with isocyanates or urea derivatives under controlled conditions.
- Optimization of Reaction Conditions : Factors such as temperature, solvent choice, and catalyst presence can significantly affect yield and purity.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various chromenone derivatives, including those similar to this compound, against breast cancer cell lines. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, demonstrating their potential as therapeutic agents in oncology.
Case Study 2: Neuroprotective Mechanism Investigation
Research focused on the neuroprotective effects of chromenone derivatives showed significant inhibition of AChE activity. The study highlighted that certain modifications to the chromenone structure enhanced its binding affinity to the enzyme, suggesting a pathway for developing effective treatments for Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Halogenated Aryl Groups
Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-Difluorobenzoyl)Urea)
- Structure: Diflubenzuron shares the 4-chlorophenyl-urea backbone but replaces the chromenone group with a 2,6-difluorobenzoyl moiety .
- Applications: Widely used as an insect growth regulator (trade name Dimilin®), it inhibits chitin synthesis in pests. The difluorobenzoyl group enhances metabolic stability compared to bulkier chromenone derivatives .
- The fluorine atoms in Diflubenzuron increase electronegativity, favoring hydrogen bonding with target enzymes like chitin synthase .
1-(4-Chlorophenyl)-3-(4-Oxo-4H-Chromen-2-yl)Urea (CAS 59629-53-7)
- Structure: This analog lacks the phenyl substituent at position 2 of the chromenone ring, simplifying the aromatic system .
- Electronic Properties: Computational analysis (e.g., Multiwfn) reveals that the phenyl group at position 2 in the target compound increases electron delocalization across the chromenone ring, enhancing dipole interactions and steric bulk .
- Biological Implications : The additional phenyl group may improve binding affinity to kinases or other targets requiring extended planar interactions, though this requires experimental validation .
Chalcone Derivatives with 4-Chlorophenyl Groups
(E)-1-(4-Chlorophenyl)-3-p-Tolylprop-2-en-1-one (C1 in )
- Structure: A chalcone (enone) derivative with a 4-chlorophenyl group and a methyl-substituted aryl ring.
- Cytotoxicity: highlights moderate cytotoxicity in halogenated chalcones, attributed to the chloro-substituent’s electron-withdrawing effects, which polarize the enone system and promote redox activity.
- Contrast with Urea Analogs : Unlike urea-linked compounds, chalcones lack hydrogen-bonding capacity via the urea bridge, reducing their specificity for targets like proteases or kinases .
Computational Insights into Substituent Effects
- Electron Localization Function (ELF) Analysis: The phenyl group at position 2 of the chromenone ring in the target compound creates localized electron density regions, as visualized using Multiwfn. This contrasts with the smoother electron distribution in Diflubenzuron, which lacks extended conjugation .
- Noncovalent Interactions: Noncovalent interaction (NCI) analysis reveals stronger van der Waals forces in the target compound due to the phenyl-chromenone system, whereas Diflubenzuron relies more on electrostatic interactions from fluorine substituents .
Data Tables
Table 1: Structural and Electronic Comparison
*LogP values estimated via computational methods (e.g., Crippen’s method).
Q & A
(Basic) What are the established synthetic routes for 1-(4-chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea, and what key reaction parameters influence yield?
Methodological Answer:
The compound is typically synthesized via a urea-forming reaction between 4-oxo-2-phenyl-4H-chromen-6-amine and 4-chlorophenyl isocyanate. Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Temperature: Reactions are performed at 60–80°C to balance yield and side-product formation .
- Catalysts: Triethylamine or DMAP may accelerate urea bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) optimizes purity .
(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm, urea NH at δ 9.5–10.2 ppm) .
- IR: Urea C=O stretching (~1640–1680 cm) and chromen-4-one C=O (~1720 cm) confirm functional groups .
- Crystallography: Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths/angles and confirms chromen-urea conformation .
(Advanced) How can computational tools like Multiwfn be applied to study the electronic properties of this compound?
Methodological Answer:
Multiwfn enables:
- Electrostatic Potential (ESP) Mapping: Visualizes electrophilic/nucleophilic sites on the chromen ring and urea moiety, critical for understanding binding interactions .
- Electron Localization Function (ELF): Analyzes electron density distribution, identifying π-π stacking regions in the chromen system .
- Orbital Composition Analysis: Quantifies contributions of chromen oxygen and urea nitrogen to frontier orbitals (HOMO/LUMO), linking electronic structure to reactivity .
(Advanced) What strategies resolve contradictions in reported biological activity data (e.g., anticancer efficacy) across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions: Varying cell lines (e.g., MCF-7 vs. HeLa) or serum concentrations alter compound uptake .
- Dosage Regimens: IC values depend on exposure time (24 vs. 72 hours) .
- Statistical Validation: Use of ANOVA with post-hoc tests (Tukey’s HSD) ensures reproducibility .
- Metabolic Stability: Assess hepatic microsomal degradation to account for false negatives .
(Advanced) How to design structure-activity relationship (SAR) studies focusing on chromen and urea modifications?
Methodological Answer:
- Substituent Variation:
- Chromen Ring: Introduce electron-withdrawing groups (e.g., -NO) at C-2 to enhance π-stacking .
- Urea Moiety: Replace 4-chlorophenyl with fluorophenyl to modulate hydrogen-bonding capacity .
- Biological Testing:
- In Vitro Assays: Use NCI-60 panels to evaluate broad-spectrum cytotoxicity .
- Molecular Docking: Target kinases (e.g., EGFR) to rationalize activity trends (Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
